N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Description
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)benzamide is an organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a piperidine ring substituted with a hydroxy group and a benzamide moiety, making it a versatile molecule for scientific research and industrial applications.
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C16H24N2O2/c1-15(2)10-13(11-16(3,4)18(15)20)17-14(19)12-8-6-5-7-9-12/h5-9,13,20H,10-11H2,1-4H3,(H,17,19) |
InChI Key |
CLVYZUDDADZKSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a multi-step process that includes the preparation of 1-hydroxy-2,2,6,6-tetramethylpiperidine, followed by its reaction with benzoyl chloride. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and free radical scavenger.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related diseases.
Industry: Utilized as a stabilizer in polymer production to prevent degradation.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. The hydroxy group on the piperidine ring plays a crucial role in neutralizing free radicals, thereby protecting cells from oxidative damage. This compound also interacts with various molecular targets and pathways involved in oxidative stress response.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2,2,6,6-tetramethylpiperidine: A precursor and structurally similar compound with similar antioxidant properties.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its ability to scavenge ROS and alleviate oxidative stress.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another derivative with applications in polymer chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
